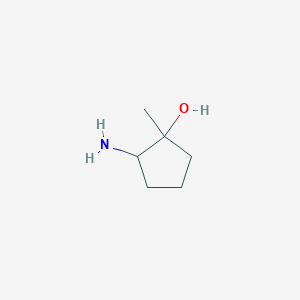

2-Amino-1-methylcyclopentan-1-ol

CAS No.: 20412-66-2

Cat. No.: VC7957128

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20412-66-2 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 2-amino-1-methylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3 |

| Standard InChI Key | KKBCPZUWBKCECT-UHFFFAOYSA-N |

| SMILES | CC1(CCCC1N)O |

| Canonical SMILES | CC1(CCCC1N)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound consists of a cyclopentane ring with three functional groups:

-

A hydroxyl group at position 1

-

A methyl group at position 1

-

An amino group at position 2

This arrangement creates two stereocenters, yielding four possible stereoisomers. The (1R,2R) configuration has been extensively studied for pharmaceutical applications .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S,2S)-2-amino-1-methylcyclopentan-1-ol | |

| SMILES | C[C@@]1(CCC[C@@H]1N)O | |

| InChI Key | KKBCPZUWBKCECT-WDSKDSINSA-N | |

| XLogP3-AA | -0.2 | |

| Hydrogen Bond Donors | 2 |

The chair-like conformation of the cyclopentane ring influences both reactivity and physical properties, with the methyl group creating significant steric effects .

Physicochemical Properties

Basic Physical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.17–115.18 g/mol | |

| Density | Not reported | |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Appearance | Oily liquid |

The compound's liquid state at room temperature and limited volatility (as indicated by XLogP3-AA = -0.2 ) suggest moderate hydrophilicity, making it suitable for aqueous reaction systems.

Spectroscopic Characteristics

While specific spectral data are absent in available literature, analogous cyclopentanol derivatives typically show:

-

¹H NMR: δ 1.2–1.8 ppm (cyclopentane protons), δ 2.5–3.5 ppm (amine protons)

-

IR: Broad O-H stretch ~3200 cm⁻¹, N-H stretch ~3350 cm⁻¹

Synthetic Methodologies

Continuous Flow Synthesis

Pfizer's advanced manufacturing approach demonstrates a three-step continuous process :

Table 3: Continuous Synthesis Parameters

This method achieves >99% enantiomeric excess while reducing cycle time by 40% compared to batch processes .

Laboratory-Scale Synthesis

A typical pathway involves:

-

Starting Material: (1R,2R)-2-amino-cyclopentanecarboxylic acid

-

Protection: Amino group protection using ethyl chloroacetate

-

Esterification: Methanol/K₂CO₃ system at ambient conditions

-

Deprotection: Sequential KOH/HCl treatment

| GHS Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use personal protective equipment |

| H315 | Causes skin irritation | Implement chemical-resistant gloves |

| H318 | Causes serious eye damage | Employ face shield/eye wash station |

| H335 | May cause respiratory irritation | Ensure adequate ventilation |

Industrial handling requires temperature-controlled storage (4°C ) and inert atmosphere packaging for oxygen-sensitive batches .

Future Research Directions

-

Process Optimization: Developing heterogeneous catalysts for hydrogenation steps

-

Applications Expansion: Exploring use in agrochemicals and advanced materials

-

Analytical Development: Establishing standardized QC protocols for enantiomeric purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume